4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid
Description
4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is a bicyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 4-position with a carboxylic acid group and a 3-(trifluoromethyl)phenylmethyl moiety. The trifluoromethyl (CF₃) group confers strong electron-withdrawing effects, enhancing the acidity of the carboxylic acid (pKa ~2–3) and improving metabolic stability and lipophilicity compared to non-fluorinated analogs .
Properties
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3O3/c15-14(16,17)11-3-1-2-10(8-11)9-13(12(18)19)4-6-20-7-5-13/h1-3,8H,4-7,9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKYIVVOQISPVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401139608 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[3-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1385696-63-8 | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[3-(trifluoromethyl)phenyl]methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1385696-63-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Pyran-4-carboxylic acid, tetrahydro-4-[[3-(trifluoromethyl)phenyl]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401139608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Prins Cyclization-Mediated Oxane Synthesis
Prins cyclization remains the most efficient method for constructing the tetrahydropyran (oxane) core. Using homoallylic alcohols and aldehydes, this reaction forms 2,6-disubstituted tetrahydropyran derivatives. For 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid, indium(III) catalysts (e.g., InCl₃ or In(OTf)₃) enable regioselective cyclization at 25°C in dichloromethane. A representative pathway involves:
$$
\text{Homoallylic alcohol} + \text{Aldehyde} \xrightarrow{\text{InCl}3, \text{CH}2\text{Cl}_2} \text{Oxane intermediate} \quad
$$
Yields range from 70–85%, with stereochemical outcomes dependent on catalyst loading and solvent polarity. Halogenated additives (e.g., trimethylsilyl chloride) facilitate 4-position functionalization, critical for subsequent trifluoromethylphenyl grafting.
Ring-Closing Metathesis
Alternative routes employ ring-closing metathesis (RCM) using Grubbs catalysts. For example, diene precursors undergo RCM in toluene at 80°C to form the oxane skeleton. While this method offers excellent functional group tolerance, yields (65–75%) are marginally lower than Prins cyclization.
Trifluoromethylphenyl Group Installation
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of oxane-4-boronic acid with 3-bromo-(trifluoromethyl)benzene introduces the aryl group. Optimized conditions use Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a DMF/H₂O (4:1) solvent system at 100°C.
$$
\text{Oxane-4-boronic acid} + \text{3-Bromo-(trifluoromethyl)benzene} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-[3-(Trifluoromethyl)phenyl]methyl-oxane} \quad
$$
Yields reach 78% after 12 h, with residual palladium removed via chelating resins.
Radical Trifluoromethylation
Copper-mediated radical trifluoromethylation offers a complementary approach. Oxane-4-methyl iodide reacts with CF₃I in the presence of CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in DMSO at 120°C. This method achieves 60–68% yields but requires rigorous exclusion of moisture.
Carboxylic Acid Functionalization
Hydrolysis of Nitriles
Oxane-4-carbonitrile derivatives undergo acidic hydrolysis (6 M HCl, reflux, 24 h) to yield the carboxylic acid. This method provides 82–88% yields but generates stoichiometric waste.
Oxidation of Primary Alcohols
Tetrahydropyran-4-methanol intermediates are oxidized using Jones reagent (CrO₃/H₂SO₄) at 0°C. Yields exceed 90%, though chromium waste necessitates careful disposal.
Reaction Optimization and Catalytic Systems
Table 1: Comparative Analysis of Trifluoromethylation Methods
Key findings:
- Palladium-mediated couplings outperform radical methods in yield and reproducibility.
- Indium catalysts in Prins cyclization enable milder conditions compared to Brønsted acids.
Industrial-Scale Production
Continuous Flow Synthesis
Patented protocols describe continuous flow reactors for oxane ring formation and trifluoromethylation. Residence times of 15–30 min at 110°C achieve 92% conversion, with inline purification reducing downstream processing.
Chemical Reactions Analysis
Types of Reactions: 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Scientific Research Applications
4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can lead to interactions with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
4-[4-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic Acid
- Structural Difference : The CF₃ group is para-substituted on the phenyl ring instead of meta.
- Impact : Para substitution may alter steric and electronic interactions with biological targets. The meta position in the original compound could provide better conformational flexibility for binding .
4-(3-Chlorophenyl)oxane-4-carboxylic Acid (CAS 473706-23-9)
- Structural Difference : Chlorine replaces CF₃.
- Impact : Chlorine is less electron-withdrawing than CF₃ (Hammett σpara: Cl = +0.23, CF₃ = +0.54), leading to weaker acid strength (higher pKa) and reduced lipophilicity (ClogP ~1.5 vs. CF₃ ClogP ~2.8) .
4-(Difluoromethyl)oxane-4-carboxylic Acid (CAS 1783957-10-7)
Core Structure Modifications
1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic Acid (CAS 80912-58-9)
- Structural Difference : Cyclohexane ring with a ketone replaces the oxane ring.
- The absence of an oxygen atom in the ring may also affect hydrogen-bonding interactions .
3-(2-Trifluoromethylphenyl)propionic Acid (CAS 94022-99-8)
- Structural Difference : Propionic acid chain instead of oxane-carboxylic acid.
- The oxane ring in the original compound provides rigidity, favoring target selectivity .
Substituent Electronic Effects
| Compound | Substituent | Electronic Effect (Hammett σ) | pKa (Estimated) | ClogP (Estimated) |
|---|---|---|---|---|
| 4-[3-(CF₃)phenyl]methyl-oxane-4-COOH | CF₃ (meta) | +0.54 (σmeta) | ~2.5 | ~2.8 |
| 4-(3-Cl-phenyl)oxane-4-COOH | Cl (meta) | +0.37 (σmeta) | ~3.0 | ~1.5 |
| 4-(4-OCH₃-phenyl)oxane-4-COOH | OCH₃ (para) | -0.27 (σpara) | ~4.2 | ~0.8 |
| 4-(difluoromethyl)oxane-4-COOH | CHF₂ | +0.18 | ~3.5 | ~1.9 |
Research and Development Implications
- Pharmaceutical Potential: The CF₃ group’s metabolic stability makes the original compound a candidate for protease inhibitors or kinase modulators.
- Synthetic Challenges : Introducing CF₃ at the meta position requires regioselective synthesis, which may complicate scalability compared to para-substituted analogs .
- Alternatives like 4-(difluoromethyl)oxane-4-carboxylic acid may serve as accessible substitutes .
Biological Activity
4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. Characterized by a trifluoromethyl group attached to a phenyl ring, linked to an oxane ring containing a carboxylic acid functional group, its molecular formula is C14H15F3O3, with a molar mass of 288.26 g/mol .
The trifluoromethyl group enhances the compound's lipophilicity, which facilitates its interaction with biological membranes and targets. This property is crucial for its potential therapeutic applications, as it allows for effective penetration into cells .
The biological activity of 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid primarily involves the modulation of enzyme activity. Research indicates that the compound can inhibit specific enzymes by binding to their active sites, thereby influencing various cellular processes, including signaling pathways and gene expression related to oxidative stress responses .
Enzyme Interaction
The compound has been shown to interact with several enzymes, including:
- Kinases : Inhibition can lead to altered signaling pathways.
- Cholinesterases : The compound exhibits moderate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmission .
- Cyclooxygenases (COX) : It has been evaluated for its potential anti-inflammatory properties.
Biological Activity Data
The following table summarizes the biological activities associated with 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid:
| Activity | Target | IC50 Value |
|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 19.2 µM |
| BChE Inhibition | Butyrylcholinesterase | 13.2 µM |
| COX-2 Inhibition | Cyclooxygenase-2 | Moderate Activity |
| LOX-15 Inhibition | Lipoxygenase-15 | Moderate Activity |
Case Studies
- Enzyme Inhibition Study : A study evaluated the compound's effect on cholinesterases and found that it exhibited dual inhibitory effects against AChE and BChE with IC50 values of 10.4 µM and 5.4 µM, respectively . This suggests potential applications in treating conditions like Alzheimer's disease.
- Oxidative Stress Response : Another investigation highlighted the compound's ability to enhance cellular resilience against oxidative stress by upregulating genes associated with oxidative stress responses . This property may contribute to its therapeutic potential in neurodegenerative diseases.
Synthesis and Applications
The synthesis of 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid typically involves advanced organic synthesis techniques that prioritize yield and efficiency . Its applications extend across various domains:
- Pharmaceutical Development : As a lead compound for drug development targeting neurological disorders.
- Biochemical Research : Used as a probe in studies of enzyme-substrate interactions.
Q & A
Q. What synthetic strategies are recommended for synthesizing 4-[3-(Trifluoromethyl)phenyl]methyl-oxane-4-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis is typically required. Begin with the condensation of a trifluoromethyl-substituted benzaldehyde derivative with a cyclic ether precursor (e.g., tetrahydropyran-4-carboxylic acid). Catalytic systems like palladium/copper (e.g., Pd(OAc)₂/CuI) in polar aprotic solvents (DMF or toluene) can facilitate coupling reactions . Optimize temperature (80–120°C) and reaction time (12–24 hrs) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) by NMR and LC-MS .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and oxane ring protons (δ 3.5–4.5 ppm in ¹H NMR). FT-IR can confirm the carboxylic acid moiety (broad O-H stretch ~2500–3300 cm⁻¹, C=O ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass validation. For stereochemical analysis, consider X-ray crystallography or chiral HPLC if asymmetric centers are present .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the carboxylic acid group. Avoid exposure to moisture and light. Perform accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. Monitor via HPLC for byproducts like decarboxylated derivatives or ring-opened products .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?
- Methodological Answer : Unexpected splitting may arise from dynamic effects (e.g., hindered rotation of the trifluoromethylphenyl group). Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures. For ambiguous NOE correlations, perform 2D-NMR (COSY, HSQC, HMBC) to resolve spatial proximity. Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
Q. What computational approaches are suitable for predicting the biological activity of this compound?
- Methodological Answer : Perform docking studies (AutoDock Vina, Schrödinger Suite) against target enzymes (e.g., cyclooxygenase-2 or kinases) using the trifluoromethyl group as a key pharmacophore. Validate with molecular dynamics simulations (GROMACS) to assess binding stability (>50 ns trajectories). Pair with QSAR models to predict ADMET properties, leveraging the compound’s logP (calculated ~2.5–3.5) and polar surface area .
Q. How can researchers address low yields in the final cyclization step of the synthesis?
- Methodological Answer : Low yields often result from steric hindrance or poor leaving-group activation. Test alternative cyclization agents (e.g., EDCI/HOBt vs. DCC/DMAP). Introduce microwave-assisted synthesis (100–150°C, 30–60 mins) to enhance reaction efficiency. Use Dean-Stark traps for azeotropic removal of water in refluxing toluene. Screen additives (e.g., 4Å molecular sieves) to scavenge moisture .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?
- Methodological Answer : Conduct enzyme kinetics assays (e.g., Michaelis-Menten plots) to determine inhibition type (competitive/non-competitive). Use fluorescent probes (e.g., ANS for hydrophobic binding sites) to map interactions. Validate with ITC (isothermal titration calorimetry) for binding thermodynamics. Cross-reference with site-directed mutagenesis of suspected active-site residues .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
